2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C21H19FN4O2 This compound is known for its unique structure, which includes a fluorine atom, a morpholine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of the pyridazine ring, followed by the introduction of the morpholine ring and the fluorine atom. The final step involves the coupling of the benzamide moiety to the intermediate compound. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often include specific temperature, pressure, and solvent conditions to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted benzamide derivatives.
Scientific Research Applications
2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: It is used as a tool compound to study biological processes and pathways, helping to elucidate the roles of specific proteins and enzymes in disease states.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of a particular enzyme involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
- 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide stands out due to its unique combination of a fluorine atom, a morpholine ring, and a pyridazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its unique structural features, including the presence of a fluorine atom and a morpholinopyridazine moiety, suggest potential biological activities relevant to medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The fluorine atom enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological membranes .
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, modulating pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, potentially providing a basis for exploring this compound's efficacy against bacterial strains .
Antimicrobial Activity
Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effective minimum inhibitory concentrations (MICs) against various bacterial strains. The following table summarizes MIC values for related compounds:
Compound | MIC (µM) | MBC (µM) |
---|---|---|
MA-1156 | 16 | 16 |
MA-1115 | 32 | 32 |
MA-1116 | 64 | 128 |
MA-1113 | 128 | Not Detected |
MA-1114 | 128 | Not Detected |
This data suggests that derivatives of benzamides with fluorine substitutions can enhance antimicrobial efficacy, supporting further investigation into the biological activity of this compound .
Case Studies
- Anticancer Activity : In a study evaluating the effects of fluorinated benzamide derivatives on cancer cell lines, compounds similar to this compound demonstrated significant cytotoxic effects against various tumors. The mechanism was linked to the inhibition of specific signaling pathways associated with tumor growth .
- Antimicrobial Testing : A comparative analysis of various morpholino-substituted benzamides revealed that those containing fluorine exhibited reduced mutagenicity and enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that introducing fluorine into the structure may confer advantageous properties for therapeutic applications .
Properties
IUPAC Name |
2-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKNBEQRRWVEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.